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molecular formula C10H12OS B493305 1-(4-Methylsulfanylphenyl)propan-1-one CAS No. 52129-99-4

1-(4-Methylsulfanylphenyl)propan-1-one

Cat. No. B493305
M. Wt: 180.27g/mol
InChI Key: FTJGECIARDVRJC-UHFFFAOYSA-N
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Patent
US04990526

Procedure details

To a solution of thioanisole (5 g) and propionyl chloride (3.9 ml) in dichloroethane (80 ml) at 0° C. was added, in portions, aluminum chloride (6.4 g). The mixture was stirred overnight at room temperature. The reaction mixture was poured onto a mixture of ice and water (200 ml) and concentrated HCl (2 ml) and extracted with CH2Cl2. The combined organic layers were washed with water, dried over Na2SO4 and purified on a silica gel column (140 g) using hexane/EtOAc (10:1) as eluant to afford the title compound as a white solid, m.p. 60°-61° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](Cl)(=[O:12])[CH2:10][CH3:11].[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClC(Cl)C.O>[CH3:8][S:7][C:1]1[CH:6]=[CH:5][C:4]([C:9](=[O:12])[CH2:10][CH3:11])=[CH:3][CH:2]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC
Name
Quantity
3.9 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
6.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
80 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column (140 g)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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